molecular formula C11H11N3 B580991 5-(3-Aminophenyl)pyridin-3-amine CAS No. 1314356-76-7

5-(3-Aminophenyl)pyridin-3-amine

Cat. No.: B580991
CAS No.: 1314356-76-7
M. Wt: 185.23
InChI Key: BKUMGQVBAZHLNT-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H11N3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group attached to the phenyl ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with 3-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(3-Aminophenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a pyridine ring and an aminophenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

5-(3-aminophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUMGQVBAZHLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735044
Record name 5-(3-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314356-76-7
Record name 5-(3-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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